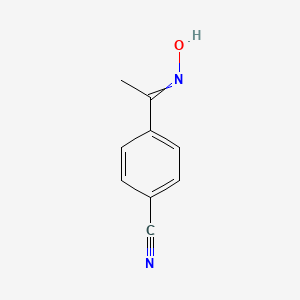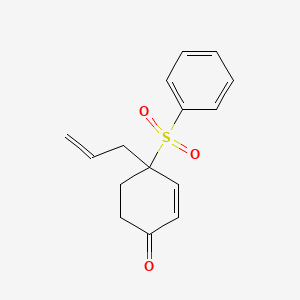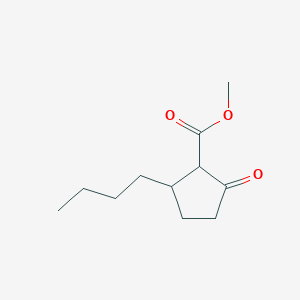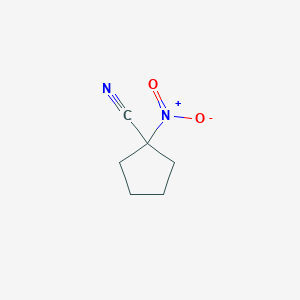![molecular formula C12H20O B14412815 1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane CAS No. 86110-13-6](/img/structure/B14412815.png)
1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-propoxytricyclo[2210~2,6~]heptane is a complex organic compound characterized by its unique tricyclic structure This compound belongs to the class of tricycloheptanes, which are known for their rigid and compact molecular frameworks
Vorbereitungsmethoden
The synthesis of 1-ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the tricyclo[2.2.1.0~2,6~]heptane core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile. The resulting adduct is then subjected to further functionalization to introduce the ethyl and propoxy groups.
Reaction Conditions: The Diels-Alder reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and selectivity. Subsequent functionalization steps may involve the use of reagents such as alkyl halides and strong bases to introduce the desired substituents.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process.
Analyse Chemischer Reaktionen
1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or propoxy groups, using reagents like sodium hydroxide or alkyl halides. These reactions can yield a variety of substituted derivatives.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, saturated hydrocarbons, and various substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane has several scientific research applications:
Chemistry: In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its rigid structure makes it useful in studying stereochemistry and reaction mechanisms.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: In the fragrance and flavor industry, derivatives of this compound can be used to create new scents and flavors due to their unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: These interactions can trigger various biochemical pathways, resulting in physiological or pharmacological effects. The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane can be compared with other similar compounds:
Similar Compounds: Compounds such as tricyclo[2.2.1.0~2,6~]heptane, 1,7,7-trimethyltricyclo[2.2.1.0~2,6~]heptane, and 1,3,3-trimethyltricyclo[2.2.1.0~2,6~]heptane share similar tricyclic structures but differ in their substituents.
Uniqueness: The presence of ethyl and propoxy groups in 1-ethyl-3-propoxytricyclo[2210~2,6~]heptane imparts unique chemical properties, making it distinct from its analogs
Eigenschaften
CAS-Nummer |
86110-13-6 |
|---|---|
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
1-ethyl-3-propoxytricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C12H20O/c1-3-5-13-11-8-6-9-10(11)12(9,4-2)7-8/h8-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
RRDDOXQOHQCHIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1C2CC3C1C3(C2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


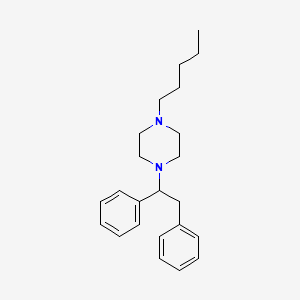
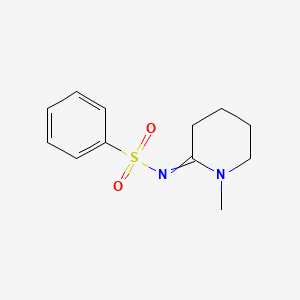
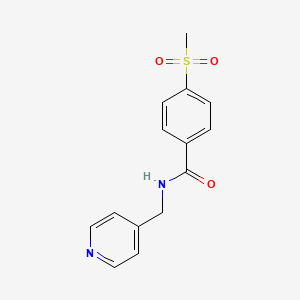
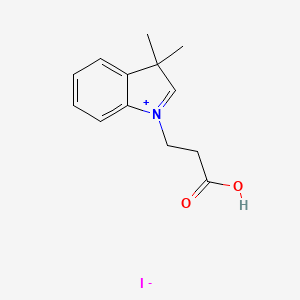

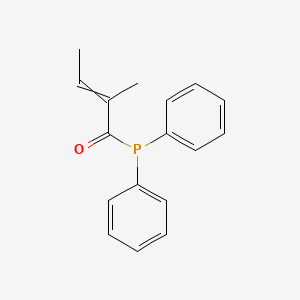

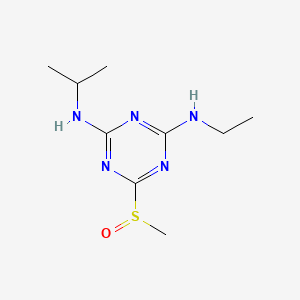
![Ethyl 3-[[2-amino-6-(ethoxycarbonylamino)pyridin-3-yl]amino]-3-phenylprop-2-enoate](/img/structure/B14412777.png)
